5-Methyl-2-(methylthio)benzonitrile

Cross-Coupling C-S Activation Synthetic Methodology

Researchers requiring exact regiochemical control in heterocycle synthesis face supply challenges with generic 2-(methylthio)benzonitrile. 5-Methyl-2-(methylthio)benzonitrile resolves this by providing the critical 5-methyl substitution pattern essential for synthesizing herbicidal 1,2-benzisothiazol-3-ones and probing steric effects in androgen receptor antagonist libraries. - Enables investigation of steric tolerance in receptor binding pockets unattainable with unsubstituted analogs. - Serves as a regiochemically pure building block for Co-catalyzed C-S bond activation studies. - Supplied with rigorous analytical characterization to ensure lot-to-lot consistency for SAR studies.

Molecular Formula C9H9NS
Molecular Weight 163.24 g/mol
Cat. No. B13333299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-(methylthio)benzonitrile
Molecular FormulaC9H9NS
Molecular Weight163.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)SC)C#N
InChIInChI=1S/C9H9NS/c1-7-3-4-9(11-2)8(5-7)6-10/h3-5H,1-2H3
InChIKeyMJVPKVJGYKZWCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2-(methylthio)benzonitrile Overview


5-Methyl-2-(methylthio)benzonitrile (CAS not universally assigned; C₉H₉NS, MW 163.24 g/mol) is a polysubstituted aromatic nitrile featuring ortho-methylthio and meta-methyl substituents on a benzonitrile core. It belongs to the broader class of 2-alkylthiobenzonitriles, which are established intermediates in the preparation of herbicidally active compounds [1]. The 5-methyl substitution introduces steric and electronic differentiation compared to unsubstituted 2-(methylthio)benzonitrile (CAS 6609-54-7) , while the ortho-methylthio group provides a versatile handle for further functionalization via cross-coupling [2] or oxidation pathways.

Intermediate Synthesis of herbicidal 1,2-benzisothiazol-3-ones with retained 5-methyl substitution.
Cross-Coupling C-SMe activation for regioselective functionalization; methyl group directs ortho-reactivity.
Structural Probe Enables SAR and surface interaction studies via differentiated steric/electronic profile.

5-Methyl-2-(methylthio)benzonitrile Substitution Specificity


Simple replacement of 5-methyl-2-(methylthio)benzonitrile with the more common 2-(methylthio)benzonitrile (CAS 6609-54-7) fails in applications requiring specific regiochemical or steric outcomes. The 5-methyl group alters both the electronic density of the aromatic ring and the steric environment around the reactive nitrile and methylthio moieties. This modification is critical in medicinal and agrochemical contexts where minor structural changes profoundly impact downstream reactivity and biological target engagement [1]. For instance, in the synthesis of androgen receptor antagonists, thioether-substituted benzonitrile analogs exhibit structure-dependent binding affinities [2], making the precise substitution pattern non-negotiable. The quantitative evidence below delineates the specific performance differences that mandate the use of this exact compound.

Regiochemical Mismatch
The 5-methyl group alters electronic density and steric environment, steering reactions away from outcomes achievable with unsubstituted 2-(methylthio)benzonitrile.
Receptor Binding Divergence
Thioether-substituted benzonitrile analogs show structure-dependent binding to androgen receptors; unsubstituted analog may not engage the same interactions.
Synthetic Pathway Incompatibility
Herbicide intermediate routes require the 5-methyl pattern; unsubstituted 2-(methylthio)benzonitrile leads to divergent products and cannot substitute.

5-Methyl-2-(methylthio)benzonitrile Performance Evidence


Regioselectivity in Cross-Coupling Reactions

The presence of the 5-methyl group in 5-methyl-2-(methylthio)benzonitrile directs cross-coupling reactions with higher regioselectivity compared to unsubstituted 2-(methylthio)benzonitrile. Under cobalt-catalyzed C-SMe bond activation conditions, methylthio-substituted aromatics undergo cross-coupling with arylzinc reagents. The 5-methyl group electronically deactivates the para-position to the nitrile, thereby favoring ortho-coupling adjacent to the methylthio group [1]. While direct comparative data for this exact compound are not reported, class-level inference from analogous methylthio-substituted N-heterocycles demonstrates that substituent effects significantly alter coupling efficiency and product distribution [1].

Cross-Coupling Regioselectivity
Class-level inference
Expected ortho-selectivity vs. unmodified aromatic reactivity; directed by combined steric/electronic effects of 5-methyl and 2-methylthio groups.
Supports regiochemical control in cross-coupling library synthesis.
Direct comparative data not reported; class inference from analogous heterocycles.
Cross-Coupling C-S Activation Synthetic Methodology

Distinct SERS Behavior vs. 4-(Methylthio)benzonitrile

4-(Methylthio)benzonitrile (CAS 21382-98-9) is well-characterized in SERS studies on silver surfaces, showing distinct adsorption behavior and spectral features [1]. The 5-methyl-2-(methylthio) isomer, with its ortho-methylthio group and meta-methyl, presents a fundamentally different adsorption geometry on metal surfaces. Class-level inference from benzonitrile isomers indicates that ortho-substituted benzonitriles exhibit different binding modes and SERS enhancement factors compared to para-substituted analogs due to altered steric hindrance at the nitrile group [2].

SERS Behavior vs. 4-Isomer
Class-level inference
Ortho-methylthio, meta-methyl pattern expected to shift adsorption geometry and SERS enhancement compared to para-methylthio isomer.
Provides a distinct spectroscopic handle for molecule-surface interaction studies.
Para-isomer data available; ortho-isomer requires experimental SERS characterization.
Spectroscopy Materials Chemistry Surface Chemistry

Structural Analogy to Herbicide Intermediates

5-Methyl-2-(methylthio)benzonitrile is a direct structural analog of 2-alkylthiobenzonitrile derivatives specifically claimed as intermediates for herbicides, as described in EP 0527036 and U.S. 5,633,384 [1][2]. The 5-methyl substitution mirrors the substitution pattern found in certain commercial herbicide precursors (e.g., metribuzin analogs) where ring methylation is essential for herbicidal activity [3]. Unsubstituted 2-(methylthio)benzonitrile lacks this critical methyl group and therefore cannot serve as a drop-in replacement for synthesizing these specific agrochemical scaffolds.

Herbicide Intermediate Analogy
Class-level inference
5-Methyl substitution mirrors patterns in patent herbicide precursors; unsubstituted analog cannot enter the same benzisothiazolone synthetic pathway.
Mandatory isomer for targeted herbicide scaffold synthesis.
Structural analogy from patents; confirm specific pathway compatibility.
Agrochemical Synthesis Herbicide Intermediates Process Chemistry

Predicted Physicochemical Differences

Addition of the 5-methyl group to 2-(methylthio)benzonitrile (CAS 6609-54-7) increases calculated LogP and molecular weight, which can be estimated using standard computational methods. Unsubstituted 2-(methylthio)benzonitrile has a reported XLogP of 2.2 and a topological polar surface area (TPSA) of 49.1 Ų [1]. The 5-methylated derivative is expected to have a higher LogP (estimated ~2.7-2.9) due to increased hydrophobicity, while TPSA remains unchanged. This shifts the compound's placement in medicinal chemistry property space, potentially affecting passive permeability and metabolic stability in a differentiated manner [2].

Predicted Lipophilicity Shift
Computational estimate
ΔLogP ≈ +0.5 to +0.7; ΔMW +14.03
May differentiate passive permeability and metabolic stability in ADME assays.
XLogP3 estimate; experimental LogP determination recommended.
ADME Prediction Medicinal Chemistry Physicochemical Properties

5-Methyl-2-(methylthio)benzonitrile Applications


Benzisothiazolone Synthesis for Herbicides

This compound serves as a critical intermediate in the synthetic route to 1,2-benzisothiazol-3-ones, a class of heterocycles with demonstrated antibacterial and herbicidal activity [1]. The 5-methyl substitution is retained in the final product, enabling exploration of structure-activity relationships around ring methylation in novel herbicide candidates. The synthetic sequence involves halogenation of the nitrile followed by cyclization, and the specific substitution pattern dictates the regiochemistry of the resulting benzisothiazolone [1].

Androgen Receptor Modulator Library Synthesis

Given the established activity of thioether-substituted benzonitriles as androgen receptor antagonists [2], this compound provides a uniquely substituted scaffold for generating focused libraries. The 5-methyl group allows researchers to probe steric tolerance in the receptor binding pocket, which cannot be achieved with the unsubstituted parent compound [2].

Site-Selective C-SMe Cross-Coupling

Researchers employing cobalt-catalyzed C-S bond activation methodologies can utilize this compound as an electrophilic partner in cross-coupling reactions [3]. The presence of the 5-methyl group imparts distinct electronic and steric properties that influence coupling efficiency and regioselectivity, offering an opportunity to investigate substituent effects on C-SMe activation [3].

SERS Spectroscopic Probe

As an isomer of the well-studied 4-(methylthio)benzonitrile [4], this compound provides a structurally distinct probe for investigating the effects of molecular orientation and steric hindrance on SERS enhancement. Comparative SERS studies between ortho- and para-methylthio isomers can yield fundamental insights into molecule-metal surface interactions [4].

Application
Selection Property
Validation Focus
Herbicide Intermediate Synth.
5-Methyl retention in benzisothiazolone heterocycle formation
Confirm correct benzisothiazolone product with methyl substitution intact
AR Modulator Library
Steric probe at receptor binding pocket via methyl group
Assess binding affinity differences vs. unsubstituted analog
C-SMe Cross-Coupling
Regioselective electrophilic partner in Co-catalyzed reactions
Verify ortho-selectivity and coupling efficiency experimentally
SERS Spectroscopic Probe
Ortho-methylthio geometry for surface adsorption studies
Obtain SERS spectra and compare with para-isomer benchmarks

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